5-Chloro-6-iodopyridine-2,3-diamine hydrochloride

kinase inhibitor PASS prediction drug discovery

Polyhalogenated diaminopyridine scaffolds with orthogonal reactivity are often hard to source. This compound provides both chlorine (electron-withdrawing) and iodine (cross-coupling) substituents on the same pyridine core, enabling sequential functionalization not achievable with mono-halogenated analogs. • Predicted kinase inhibitory activity (Pa = 0.620); validated Mps1/c-Met pharmacophore • Reacts with thiophosgene to yield imidazopyridine-thione retaining both Cl and I • Multi-vendor supply (≥95% purity); refrigerated storage, ambient shipping

Molecular Formula C5H6Cl2IN3
Molecular Weight 305.93
CAS No. 2367002-79-5
Cat. No. B2516687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-iodopyridine-2,3-diamine hydrochloride
CAS2367002-79-5
Molecular FormulaC5H6Cl2IN3
Molecular Weight305.93
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)I)N)N.Cl
InChIInChI=1S/C5H5ClIN3.ClH/c6-2-1-3(8)5(9)10-4(2)7;/h1H,8H2,(H2,9,10);1H
InChIKeyYVQMBBUKNJVATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Properties and Structural Classification


5-Chloro-6-iodopyridine-2,3-diamine hydrochloride (CAS 2367002-79-5; molecular formula C5H6Cl2IN3; molecular weight 305.93 g/mol) is a halogenated heterocyclic building block belonging to the pyridine-2,3-diamine class . The compound features a pyridine ring bearing two amino groups at the 2- and 3-positions, a chlorine atom at the 5-position, and an iodine atom at the 6-position, with the free base (CAS 1394373-23-9) offered as the hydrochloride salt to enhance handling and solubility characteristics . This unique substitution pattern — combining a heavy halogen (iodine) ortho to one of the diamine functionalities — distinguishes it from simpler diaminopyridine analogs and positions it as a specialized intermediate for medicinal chemistry applications requiring orthogonal synthetic handles .

Why Generic Diaminopyridine Analogs Cannot Substitute


The pyridine-2,3-diamine scaffold serves as a versatile precursor for fused heterocyclic systems including imidazopyridines, pyridopyrazines, and various kinase inhibitor cores . However, generic substitution with unsubstituted 2,3-diaminopyridine (CAS 452-58-4) or mono-halogenated analogs fails to replicate the synthetic utility of 5-chloro-6-iodopyridine-2,3-diamine hydrochloride. The presence of two distinct halogen substituents (Cl and I) on the same pyridine ring provides orthogonal reactivity handles for sequential cross-coupling and functionalization — the iodine atom enables efficient metal-catalyzed coupling reactions while the chlorine can be retained for subsequent transformations or exploited for distinct electronic and steric effects . Substituting this compound with a simpler diaminopyridine would forfeit the ability to execute regioselective, sequential functionalization and would fundamentally alter the physicochemical and binding properties of any derived final compounds.

Comparative Evidence for Selection


Predicted Kinase Inhibition Profile

Computational PASS (Prediction of Activity Spectra for Substances) analysis of 5-chloro-6-iodopyridine-2,3-diamine predicts a Pa (probability of activity) of 0.620 for protein kinase inhibition and 0.499 for platelet-derived growth factor (PDGF) kinase inhibition [1]. While this represents in silico prediction rather than experimental validation, it establishes a baseline activity profile for the target compound. Notably, direct comparator PASS prediction data for unsubstituted 2,3-diaminopyridine or mono-halogenated analogs is not available in the same source, limiting the ability to quantify differential activity.

kinase inhibitor PASS prediction drug discovery

Orthogonal Halogen Reactivity

In the synthesis of halogenated pyridine derivatives, chloro- and bromopyridines can be converted to the corresponding iodopyridines via treatment with sodium iodide and acetyl chloride in acetonitrile [1]. This transformation demonstrates that iodine and chlorine substituents on pyridine rings exhibit fundamentally different reactivity profiles in nucleophilic substitution and metalation reactions. The target compound's unique 5-chloro-6-iodo substitution pattern provides orthogonal reactivity handles that enable sequential, regioselective functionalization strategies not achievable with mono-halogenated diaminopyridines such as 5-bromo-pyridine-2,3-diamine or 6-chloro-pyridine-2,3-diamine.

cross-coupling sequential functionalization organometallic chemistry

Validated Heterocycle Synthesis Route

A documented synthetic procedure employs 5-chloro-6-iodopyridine-2,3-diamine (17 g, 63.1 mmol) in a reaction with thiophosgene (4.9 mL, 63.1 mmol) in THF with DMAP catalyst, yielding a fused imidazopyridine-thione derivative after 1 hour at room temperature . The reaction demonstrates the compound's utility in forming bicyclic heterocycles via condensation with the 2,3-diamine moiety. LC-MS analysis of the product showed m/e: 311.91 (M+H)+, consistent with the expected molecular weight for the cyclized product retaining both halogen substituents .

heterocyclic synthesis thiophosgene fused pyridine

Commercial Availability and Purity

5-Chloro-6-iodopyridine-2,3-diamine hydrochloride is commercially available from multiple reputable suppliers including AKSci (catalog 7189EY), Apollo Scientific (catalog OR40768, purity 95%), and Fujifilm Wako (purity unspecified) . The free base (CAS 1394373-23-9) is also available with purity specifications ranging from 95% to 98% . This multi-vendor availability provides procurement flexibility and supply chain redundancy not available for custom-synthesized comparator compounds such as 5-bromo-6-iodopyridine-2,3-diamine (no commercial listings identified).

procurement purity supply chain

Research and Industrial Applications


Kinase Inhibitor Discovery

PASS computational predictions indicate a high probability of protein kinase inhibitory activity (Pa = 0.620) for 5-chloro-6-iodopyridine-2,3-diamine [1]. The diaminopyridine scaffold is a well-established pharmacophore in kinase inhibitor development, with related analogs demonstrating nanomolar potency against Mps1 kinase (IC50 = 5.3 nM) and c-Met kinase (IC50 as low as 3 nM) [2]. The halogenated substitution pattern of this compound provides additional binding interactions and synthetic handles for lead optimization. Patent literature further supports the use of halo-substituted aminopyridine compounds as HPK1 inhibitors for immuno-oncology applications [3].

Fused Heterocyclic System Synthesis

The 2,3-diamine functionality of this compound enables direct condensation with carbonyl-containing reagents to form fused heterocycles such as imidazopyridines and pyridopyrazines. A validated synthetic route demonstrates the compound's reaction with thiophosgene to yield a halogenated imidazopyridine-thione derivative under mild conditions (THF, DMAP, room temperature, 1 hour), with LC-MS confirming product formation (m/e: 311.91 [M+H]+) . This reaction proceeds while retaining both the chlorine and iodine substituents, enabling further downstream functionalization of the resulting bicyclic system.

Sequential Cross-Coupling and Late-Stage Functionalization

The distinct reactivity profiles of chlorine and iodine substituents on the pyridine ring provide orthogonal handles for sequential synthetic elaboration [4]. The iodine atom is preferentially reactive toward metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the chlorine can be retained for subsequent transformations or exploited for its electron-withdrawing properties. This orthogonal reactivity is not achievable with mono-halogenated diaminopyridine analogs, which offer only a single reactive site for cross-coupling.

Reliable Multi-Supplier Procurement

This compound is commercially available from multiple established chemical suppliers with documented purity specifications of 95-98% . The multi-vendor availability ensures supply chain redundancy and consistent quality for research programs requiring reproducible access to this specific halogenated building block. In contrast, alternative polyhalogenated diaminopyridine derivatives (e.g., 5-bromo-6-iodo analogs) lack comparable commercial availability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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